molecular formula C18H22N2O2 B2771892 N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide CAS No. 953167-55-0

N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide

Cat. No. B2771892
M. Wt: 298.386
InChI Key: HGSBHOIGGQVKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide” is a complex organic compound. Based on its name, it likely contains a benzamide group (a carboxamide group attached to a benzene ring), a methoxy group (an oxygen atom bonded to a methyl group), and a dimethylamino group (a nitrogen atom bonded to two methyl groups) attached to a phenethyl group (a phenyl group attached to an ethyl group) .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide” would depend on the specific conditions and reagents present . Benzamides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide” would depend on its specific molecular structure . These could include its melting point, boiling point, solubility in various solvents, and reactivity with various reagents.

Scientific Research Applications

Receptor Interaction Profiles

Research has characterized the receptor binding profiles of NBOMe drugs compared with their 2,5-dimethoxy-phenethylamine analogs and lysergic acid diethylamide (LSD) in vitro. These studies have shown that NBOMe compounds interact potently with serotonergic receptors and have a strong hallucinogenic effect, similar to LSD, but with possibly more stimulant properties due to α1 receptor interactions (Rickli et al., 2015).

Prokinetic Activity

Another area of research explored the synthesis and gastrointestinal prokinetic activity of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, derived from metoclopramide. These compounds have shown balanced gastrointestinal prokinetic and antiemetic activities, suggesting potential therapeutic applications (Sakaguchi et al., 1992).

Metabolism and Toxicity

Studies have also focused on the metabolism of NBOMe compounds, identifying major Phase I metabolites and predicting human metabolic pathways. These findings are crucial for understanding the toxicological profile of these substances and for developing detection methods for use in forensic toxicology (Temporal et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many organic compounds are flammable, and some can be harmful or irritating to the skin, eyes, or respiratory system .

Future Directions

The future research directions for “N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide” would depend on its potential applications. These could include its use in the synthesis of other compounds, its potential biological activity, or its physical or chemical properties .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-20(2)15-10-8-14(9-11-15)12-13-19-18(21)16-6-4-5-7-17(16)22-3/h4-11H,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSBHOIGGQVKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide

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